![molecular formula C14H15N7O B2495502 1-méthyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]éthyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 2097920-07-3](/img/structure/B2495502.png)

1-méthyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]éthyl}-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

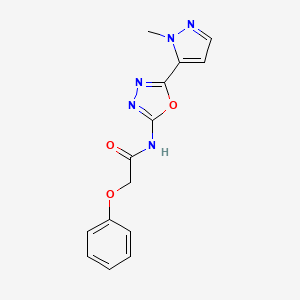

1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N7O and its molecular weight is 297.322. The purity is usually 95%.

BenchChem offers high-quality 1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés d'imidazole-1-carboxamide ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Les chercheurs ont synthétisé divers analogues et évalué leur cytotoxicité contre des lignées de cellules cancéreuses. Ces composés peuvent interférer avec la croissance, la prolifération et les voies de survie des cellules cancéreuses .

Propriétés antimicrobiennes

Les composés contenant de l'imidazole présentent souvent une activité antimicrobienne. Les dérivés d'imidazole-1-carboxamide ont été explorés pour leurs effets antibactériens, antifongiques et antiviraux. Ces propriétés font d'eux des candidats prometteurs pour le développement de médicaments dans le traitement des maladies infectieuses .

Potentiel antioxydant

Des études ont démontré que les dérivés d'imidazole-1-carboxamide possèdent des propriétés antioxydantes. Ces composés peuvent piéger les radicaux libres et protéger les cellules des dommages oxydatifs. Leur activité antioxydante peut contribuer à la santé globale et à la prévention des maladies .

Effets anti-inflammatoires

Les molécules à base d'imidazole, y compris l'imidazole-1-carboxamide, ont montré une activité anti-inflammatoire. En modulant les voies inflammatoires, ces composés pourraient être utiles pour la gestion des maladies et des affections inflammatoires .

Activité antidiabétique

Les chercheurs ont exploré le potentiel des dérivés d'imidazole-1-carboxamide en tant qu'agents antidiabétiques. Ces composés peuvent influencer le métabolisme du glucose, la sensibilité à l'insuline ou d'autres facteurs liés à la gestion du diabète .

Autres applications

Au-delà des domaines mentionnés, les dérivés d'imidazole-1-carboxamide ont été étudiés pour leurs rôles dans les récepteurs de l'histamine, l'inhibition enzymatique et d'autres processus biologiques. Leurs propriétés chimiques et biologiques diverses continuent d'inspirer la recherche dans diverses disciplines .

Mécanisme D'action

Target of Action

A similar compound was found to have significant activity on the kinasep70S6Kβ . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation.

Mode of Action

It’s known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures, such as imidazole and indole derivatives, have been reported to affect a broad range of biochemical pathways . These include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It’s known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .

Result of Action

Based on the broad range of activities reported for similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

1-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O/c1-20-10-13(18-19-20)14(22)16-5-6-21-9-12(8-17-21)11-3-2-4-15-7-11/h2-4,7-10H,5-6H2,1H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMRKBLEGGHEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)

![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)

![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)

![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)

![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2495436.png)

![Methyl 2'-amino-6'-[2-(dimethylamino)ethyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2495438.png)